3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate. This reaction is followed by treatment with hydrazine hydrate to afford the hydrazide intermediate. Subsequent reactions with carbon disulfide in the presence of potassium hydroxide yield the oxadiazole derivative, which can be further transformed into the desired pyrimidine compound through recyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the pyrimidine ring.
Cyclocondensation Reactions: It can form triazolothiadiazines through intramolecular cyclocondensation reactions with electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl bromoacetate, chloroacetonitrile, and hydrazine hydrate. Reaction conditions often involve the use of solvents such as ethanol and bases like triethylamine to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include S-alkylated derivatives and triazolothiadiazines, which are obtained through cyclocondensation reactions .
Scientific Research Applications
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure, which includes a pyrimidine nucleus, makes it a potential candidate for the development of pharmacologically active agents.
Materials Science: Its ability to undergo various chemical transformations allows it to be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophiles and electrophiles, facilitating its incorporation into larger molecular structures. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates: These compounds are synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride and have applications in polymer chemistry.
N-[2,4-Disubstituted-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenyl]imides: These uracil compounds exhibit significant herbicidal activity.
The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions, making it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-9-5(10)4(2-7)3-8-6(9)11/h3H,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPALOYSZUJHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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